4-Ethyl-1-phenylisoquinoline
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Overview
Description
4-Ethyl-1-phenylisoquinoline is a chemical compound belonging to the isoquinoline family, which is characterized by a fusion of a benzene ring and a pyridine nucleus . Isoquinolines are known for their stability and aromatic properties, making them significant in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-ethyl-1-phenylisoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed coupling reactions followed by cyclization can produce isoquinolines in high yields . Additionally, green chemistry approaches, such as using water as a solvent and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of isoquinolines can yield tetrahydroisoquinolines, which are significant in medicinal chemistry.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Nitro- and sulfonyl-isoquinolines.
Scientific Research Applications
4-Ethyl-1-phenylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinolines can act as enzyme inhibitors, affecting various biochemical pathways. For instance, they may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its structural modifications .
Comparison with Similar Compounds
Quinoline: Similar in structure but with a nitrogen atom at a different position on the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activity.
Phenanthridine: Another nitrogen-containing heterocycle with similar aromatic properties.
Uniqueness: 4-Ethyl-1-phenylisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
82894-63-1 |
---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-ethyl-1-phenylisoquinoline |
InChI |
InChI=1S/C17H15N/c1-2-13-12-18-17(14-8-4-3-5-9-14)16-11-7-6-10-15(13)16/h3-12H,2H2,1H3 |
InChI Key |
GWSWPJBADSKOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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